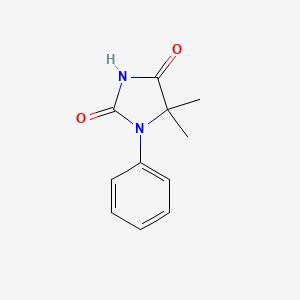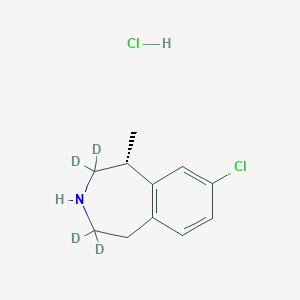![molecular formula C18H17N3O3 B13846451 5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13846451.png)
5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is a complex organic compound that features a unique combination of benzo[d]imidazole and benzo[f][1,4]oxazepine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticonvulsant and anticancer activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the reaction of 2-aminophenols with alkynones in the presence of a solvent such as 1,4-dioxane at elevated temperatures (around 100°C). This reaction facilitates the formation of the benzo[f][1,4]oxazepine ring through a 7-endo-dig cyclization mechanism .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[f][1,4]oxazepine moiety.
Reduction: Reduction reactions can occur at the imidazole ring, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce various reduced forms of the imidazole ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
Biologically, the compound has shown potential as an anticonvulsant agent. Studies have demonstrated its ability to inhibit seizures in animal models, making it a candidate for further development as an antiepileptic drug .
Medicine
In medicine, the compound’s anticancer properties are of particular interest. It has been identified as a potent inhibitor of Traf2- and Nck-interacting protein kinase (TNIK), a target for colorectal cancer treatment .
Industry
Industrially, the compound could be used in the development of new pharmaceuticals, particularly those targeting neurological and oncological conditions.
Mécanisme D'action
The mechanism of action of 5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets. For instance, as an anticonvulsant, it likely modulates ion channels or neurotransmitter receptors in the brain. As an anticancer agent, it inhibits TNIK, thereby disrupting the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one: This compound shares the benzo[f][1,4]oxazepine core and has been studied for its anticonvulsant properties.
7-Substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones: These derivatives have shown significant anticonvulsant and hypnotic activities.
8-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one: This compound is another derivative with potential pharmacological applications.
Uniqueness
What sets 5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one apart is its dual pharmacophore structure, combining the properties of benzo[d]imidazole and benzo[f][1,4]oxazepine. This unique combination enhances its potential as a multifunctional therapeutic agent, particularly in the fields of neurology and oncology.
Propriétés
Formule moléculaire |
C18H17N3O3 |
|---|---|
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
5-[2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetyl]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C18H17N3O3/c22-16(12-5-6-14-15(9-12)20-18(23)19-14)11-21-7-8-24-17-4-2-1-3-13(17)10-21/h1-6,9H,7-8,10-11H2,(H2,19,20,23) |
Clé InChI |
QJWDEVNHDDEALG-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=CC=CC=C2CN1CC(=O)C3=CC4=C(C=C3)NC(=O)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B13846373.png)
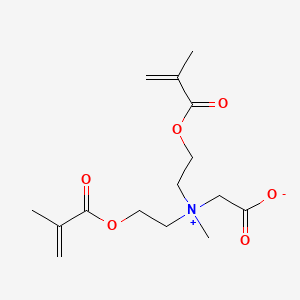
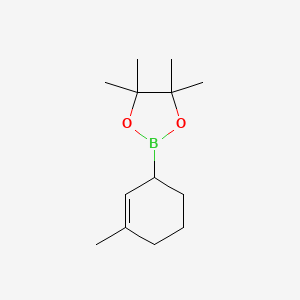
![(E)-but-2-enedioic acid;2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B13846408.png)
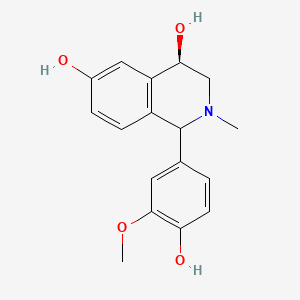
![2-[[3-Bromo-2-(methyloxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13846433.png)
![6-Chloro-2-pyridin-4-ylimidazo[1,2-b]pyridazine](/img/structure/B13846435.png)
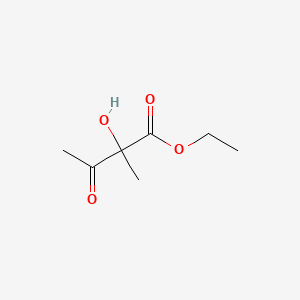

![2-[(3-Aminopropylamino)methyl]phenol](/img/structure/B13846456.png)
![Oxalate;3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13846457.png)

